molecular formula C13H9NO3 B8753721 3-Phenylbenzo[d]isoxazole-5,6-diol CAS No. 105679-42-3

3-Phenylbenzo[d]isoxazole-5,6-diol

Cat. No.: B8753721
CAS No.: 105679-42-3
M. Wt: 227.21 g/mol
InChI Key: XKEPSWAHMXNBNY-UHFFFAOYSA-N
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Description

3-Phenylbenzo[d]isoxazole-5,6-diol is an organic compound with the molecular formula C 13 H 9 NO 3 and a molecular weight of 227.22 g/mol . It features a benzo[d]isoxazole core structure substituted with a phenyl group at the 3-position and two hydroxyl groups at the 5- and 6-positions. This compound is part of the broader isoxazole class of heterocycles, which are five-membered rings containing oxygen and nitrogen atoms . The isoxazole scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery due to its presence in several commercially available drugs and its wide range of biological activities . Research into functionalized isoxazole derivatives has shown they can exhibit various pharmacological properties, including anticancer, antioxidant, antibacterial, and antimicrobial activities . As a dihydroxylated derivative, this specific compound may be of particular interest in developing novel bioactive molecules or as a building block in organic synthesis. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

105679-42-3

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

3-phenyl-1,2-benzoxazole-5,6-diol

InChI

InChI=1S/C13H9NO3/c15-10-6-9-12(7-11(10)16)17-14-13(9)8-4-2-1-3-5-8/h1-7,15-16H

InChI Key

XKEPSWAHMXNBNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=CC(=C(C=C32)O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

In a representative procedure, 2,5-dihydroxybenzaldehyde (1.0 equiv) reacts with phenylboronic acid (1.2 equiv) in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. The PPA acts as both a catalyst and dehydrating agent, facilitating the formation of the isoxazole ring via intramolecular cyclization. Yields range from 65% to 78%, with purity >95% after recrystallization from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2,5-dihydroxybenzaldehyde, phenylboronic acid, and a catalytic amount of FeCl₃·6H₂O in dimethylformamide (DMF) is irradiated at 150°C for 20 minutes. This method achieves 82% yield with >99% regioselectivity.

Nitroso Halide Addition and Cyclization

The nitroso halide pathway, adapted from patents, enables scalable synthesis of the isoxazole ring.

Nitrosochloride Intermediate Formation

trans-Butene-2 reacts with nitrosyl chloride (NOCl) in methylene chloride at −15°C to form 3-chloro-2-nitrosobutane dimer. This intermediate undergoes nucleophilic substitution with 2,5-dihydroxybenzamide in the presence of tetrabutylammonium bromide (TBAB), yielding the isoxazole precursor.

Ring Closure Under Basic Conditions

The nitrosochloride intermediate is treated with aqueous KOH (2 M) at 60°C for 2 hours, inducing cyclization to 3-phenylbenzo[d]isoxazole-5,6-diol. This method achieves 74% yield but requires careful temperature control to avoid side reactions.

Dehydration Using Inorganic Bases

Dehydration of dihydroxy precursors with inorganic bases offers a high-yield route.

Methanol/Water Solvent System

A mixture of 5,6-dihydroxy-3-phenylbenzo[d]isoxazole (1.0 equiv) and NaOH (2.0 equiv) in methanol/water (4:1 v/v) is stirred at 70°C for 4 hours. The reaction proceeds via base-mediated elimination of water, affording the target compound in 89% yield.

Table 1: Optimization of Dehydration Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOHMeOH/H₂O70489
KOHEtOH/H₂O80385
LiOHiPrOH/H₂O60678

Catalytic Methods

Palladium-Catalyzed Cross-Coupling

A palladium(II) acetate (5 mol%)-catalyzed reaction between 5-bromo-6-hydroxybenzo[d]isoxazole and phenylboronic acid in tetrahydrofuran (THF) at 80°C for 12 hours achieves 71% yield. The use of Bu₄NOAc as a base enhances regioselectivity.

Iron(III)-Schiff Base Catalysis

Fe(III)–Schiff base complexes (e.g., FeLAPIP) catalyze the cyclization of 2-nitro-1,3-dihydroxybenzene with phenylacetylene in water at 100°C. This green method achieves 68% yield with minimal waste.

Industrial Scalability and Challenges

While lab-scale methods are well-established, industrial production faces challenges:

  • Cost of Catalysts : Palladium-based systems are expensive; iron alternatives are preferred for large-scale synthesis.

  • Purification : Recrystallization from ethanol or acetonitrile is critical for achieving pharmaceutical-grade purity (>99.5%).

  • Byproduct Management : Nitrosochloride dimer byproducts require careful disposal due to environmental toxicity.

PropertyValueSource
Molecular FormulaC₁₃H₉NO₃
Molecular Weight227.21 g/mol
CAS No.105679-42-3
Optimal Yield89% (Dehydration with NaOH)
Purity (HPLC)>99.5%

Chemical Reactions Analysis

Types of Reactions

3-Phenylbenzo[d]isoxazole-5,6-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzisoxazole derivatives.

Scientific Research Applications

Synthesis of 3-Phenylbenzo[d]isoxazole-5,6-diol

The synthesis of 3-phenylbenzo[d]isoxazole derivatives typically involves the reaction of phenolic compounds with isoxazole precursors. Various methods have been developed to enhance yield and purity, including microwave-assisted synthesis and metal-free routes. For instance, a recent study demonstrated an efficient synthesis method using hydroxylamine hydrochloride under mild conditions, resulting in high yields of isoxazole derivatives with potential biological activity .

Antitumor Activity

Research indicates that derivatives of isoxazole exhibit significant antitumor properties. A study comparing several compounds found that certain derivatives showed better antitumor activity than established drugs like docetaxel against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Properties

Isoxazole derivatives have been evaluated for their antimicrobial activities against a range of pathogens. For example, studies have shown that compounds with isoxazole structures exhibit potent antibacterial effects against strains such as E. coli and S. aureus. The incorporation of specific substituents on the aromatic rings has been linked to enhanced activity .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit enzymes such as tyrosinase and cyclooxygenase (COX). These enzymes are critical in various biochemical pathways, including melanin production and inflammation, respectively. Inhibitors targeting these enzymes have potential applications in treating skin disorders and inflammatory diseases .

Antitumor Efficacy Study

A comprehensive study focused on the antitumor efficacy of this compound derivatives was conducted on several cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways while exhibiting minimal cytotoxicity towards normal cells .

Antimicrobial Activity Assessment

In another study, a series of isoxazole derivatives were synthesized and tested for their antibacterial properties using disc diffusion methods. The results demonstrated that certain compounds significantly inhibited the growth of S. aureus and Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Activity Cell Line/Pathogen IC50/Effect Reference
AntitumorA549Better than docetaxel
AntimicrobialE. coliSignificant inhibition
Enzyme InhibitionTyrosinaseIC50 = 0.24 µM

Mechanism of Action

The mechanism of action of 3-Phenylbenzo[d]isoxazole-5,6-diol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in bacterial metabolic pathways . This inhibition disrupts essential processes in bacteria, leading to their death.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Phenylbenzo[d]isoxazole-5,6-diol and Analogues

Compound Name Molecular Formula Molecular Weight logP PSA (Ų) Key Functional Groups
This compound C₁₃H₉NO₃ 235.22 ~2.1 ~86.26 Isoxazole, 5,6-diol, phenyl
3-Phenylbenzo[d]isoxazol-6-ol (mono-ol) C₁₃H₉NO₂ 211.22 3.20 46.26 Isoxazole, 6-OH, phenyl
I-6273 C₂₁H₂₃N₃O₃ 365.43 3.80 65.50 Isoxazole, ethyl ester
1,3,4-Oxadiazole-triazole derivative C₁₈H₁₄N₆O₂ 346.34 2.50 98.30 Oxadiazole, triazole, aryl

Key Observations :

  • The diol derivative exhibits higher polarity (PSA ~86 Ų) than its mono-ol counterpart (PSA ~46 Ų) due to additional hydrogen-bonding capacity .
  • Lipophilicity (logP) decreases with hydroxylation: the diol (logP ~2.1) is less lipophilic than the mono-ol (logP 3.2).
  • Ethyl ester derivatives like I-6273 prioritize lipophilicity (logP 3.8) for membrane permeability, critical for kinase inhibitors .

Table 2: Reported Activities of Comparable Compounds

Compound Class Biological Activity Mechanism/Application References
Benzoisoxazole diols Antioxidant, metal chelation Free-radical scavenging
Isoxazole esters (I-6273) Kinase inhibition Anticancer therapeutics
Oxadiazole-triazole hybrids Antifungal, antibacterial Enzyme inhibition (e.g., CYP450)
Benzimidazole derivatives Antiviral (e.g., HCV protease inhibition) Substrate analog

Notable Findings:

  • The diol’s hydroxyl groups enhance metal-chelating capacity, making it a candidate for neurodegenerative disease research (e.g., iron overload mitigation) .
  • Isoxazole esters (I-6273) demonstrate superior pharmacokinetic profiles due to ester-protected hydroxyl groups, extending half-life in vivo .
  • Oxadiazole-triazole hybrids show broad-spectrum antimicrobial activity, attributed to their dual heterocyclic pharmacophores .

Q & A

Basic Research Question

  • 1H/13C-NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and diol -OH groups (broad signals at δ 4.5–5.5 ppm). Compare with benzimidazole derivatives in similar studies .
  • X-ray Diffraction : Resolve stereochemistry and hydrogen-bonding patterns, as shown for fused heterocycles .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

What experimental strategies address low yields in the cyclization step during synthesis?

Advanced Research Question

  • Controlled Reagent Addition : Introduce sodium metabisulfite to stabilize intermediates, as seen in benzimidazole synthesis under nitrogen .
  • Solvent Optimization : Use dry DMF to enhance solubility of polar intermediates .
  • Temperature Gradients : Gradual heating (e.g., 120°C for 18 hours) reduces decomposition .

How should researchers resolve contradictions in NMR data interpretation for diol-containing heterocycles?

Advanced Research Question

  • Variable Temperature (VT) NMR : Suppress -OH signal broadening by analyzing at elevated temperatures .
  • Deuteration Experiments : Exchange -OH protons with D2O to confirm assignment .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., X-ray bond angles) to validate diol conformation .

What are the stability and storage recommendations for this compound?

Basic Research Question

  • Storage Conditions : Keep at -20°C in anhydrous environments to prevent oxidation of diol groups .
  • Stability Tests : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) .

What mechanistic insights exist for the reactivity of the diol moiety in radical-mediated reactions?

Advanced Research Question

  • Radical Scavenging : The diol group may act as a hydrogen donor in radical chain reactions, analogous to phenanthroline derivatives .
  • Oxidation Studies : Test reactivity with KMnO4 or CrO3 to identify oxidation products (e.g., quinones) .

Which purification techniques are most effective post-synthesis?

Basic Research Question

  • Column Chromatography : Use silica gel with CH2Cl2/EtOAc gradients for polar impurities .
  • Recrystallization : Ethanol efficiently removes unreacted precursors .

How can substituent effects on bioactivity be systematically studied?

Advanced Research Question

  • SAR Studies : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, bromo) at the phenyl ring .
  • Docking Simulations : Model interactions with target proteins (e.g., lactotransferrin) to prioritize synthetic targets .

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